molecular formula C14H23ClN2 B1383406 N-Benzyl-N-ethylpiperidin-4-amine hydrochloride CAS No. 1638221-44-9

N-Benzyl-N-ethylpiperidin-4-amine hydrochloride

Cat. No. B1383406
CAS RN: 1638221-44-9
M. Wt: 254.8 g/mol
InChI Key: LFMIFIUKGTZYIZ-UHFFFAOYSA-N
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Description

N-Benzyl-N-ethylpiperidin-4-amine hydrochloride is an organic compound . It has a molecular weight of 218.34 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The molecular formula of N-Benzyl-N-ethylpiperidin-4-amine hydrochloride is C14H22N2 . The InChI code is 1S/C14H22N2/c1-2-16(14-8-10-15-11-9-14)12-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 .


Physical And Chemical Properties Analysis

N-Benzyl-N-ethylpiperidin-4-amine hydrochloride is a liquid at room temperature .

Scientific Research Applications

Scaleable Synthesis

  • A study by Ripin et al. (2003) focused on the development of a scaleable route for producing cis-N-Benzyl-3-methylamino-4-methylpiperidine, which is closely related to N-Benzyl-N-ethylpiperidin-4-amine hydrochloride. They optimized and scaled up the synthesis process, important for large-scale production (Ripin et al., 2003).

Synthesis Techniques

  • Legault and Charette (2003) described an efficient synthesis method for O-(2,4-dinitrophenyl)hydroxylamine and its application in synthesizing substituted N-benzoyliminopyridinium ylides, demonstrating the compound's role in creating complex organic structures (Legault & Charette, 2003).
  • Vicente et al. (1997) explored the orthometalation of primary amines, including those similar to N-Benzyl-N-ethylpiperidin-4-amine hydrochloride, demonstrating its relevance in complex chemical reactions (Vicente et al., 1997).

Chemical Analogues and Derivatives

  • Mills et al. (1991) worked on synthesizing amine-alkyl(N-ethylcarbamoyl)boranes, which are analogues of alpha-amino acids like N-Benzyl-N-ethylpiperidin-4-amine hydrochloride. This research contributes to the understanding of similar structures in organic chemistry (Mills et al., 1991).

properties

IUPAC Name

N-benzyl-N-ethylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.ClH/c1-2-16(14-8-10-15-11-9-14)12-13-6-4-3-5-7-13;/h3-7,14-15H,2,8-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMIFIUKGTZYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-ethylpiperidin-4-amine hydrochloride

CAS RN

871112-87-7
Record name 4-Piperidinamine, N-ethyl-N-(phenylmethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871112-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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